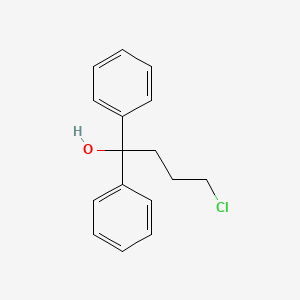
4-Chloro-1,1-diphenylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1,1-diphenyl-1-butanol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a chlorine atom and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-1,1-diphenyl-1-butanol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutanol with diphenylmethane under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-1,1-diphenyl-1-butanol may involve continuous processes to ensure high yield and purity. For example, a method involving the reaction of tetrahydrofuran with hydrogen chloride in a reinforced pipeline reactor filled with iron filler has been developed. This process includes steps such as forced circulation reaction, reduced pressure rectification, and recycling of residual liquids to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1,1-diphenyl-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a different alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols without the chlorine atom.
Substitution: Formation of compounds with new functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
4-Chloro-1,1-diphenyl-1-butanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 4-Chloro-1,1-diphenyl-1-butanol involves its interaction with molecular targets in biological systems. The hydroxyl group and the chlorine atom play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Chloro-1,1-diphenyl-1-butanol can be compared with other similar compounds such as:
4-Chloro-1-butanol: A simpler alcohol with a similar structure but without the phenyl groups.
1,1-Diphenyl-1-butanol: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Bromo-1,1-diphenyl-1-butanol: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
Propiedades
Fórmula molecular |
C16H17ClO |
|---|---|
Peso molecular |
260.76 g/mol |
Nombre IUPAC |
4-chloro-1,1-diphenylbutan-1-ol |
InChI |
InChI=1S/C16H17ClO/c17-13-7-12-16(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,18H,7,12-13H2 |
Clave InChI |
YGSAARYDQXFRKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCCCl)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dihydroxypropyl 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13383334.png)

![benzhydryl (6R,7R)-3-(chloromethyl)-7-(4-methylbenzamido)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13383341.png)
![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-phenylmethoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B13383347.png)
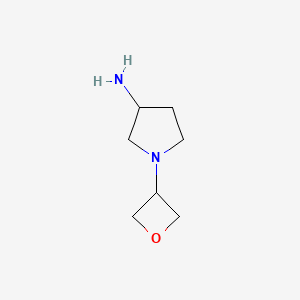
![(2S)-3-[2-({[(tert-butoxy)carbonyl]amino}oxy)acetamido]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13383355.png)
![(R)-(-)-1-[(R)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B13383358.png)

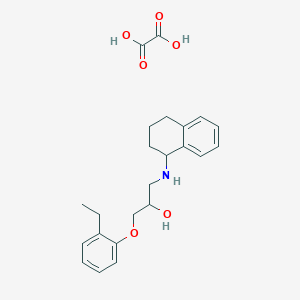
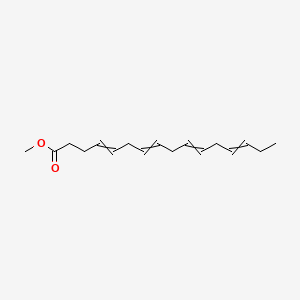
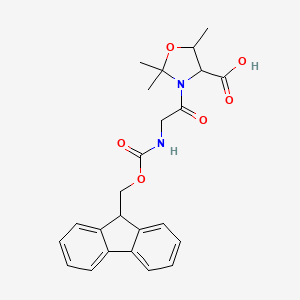

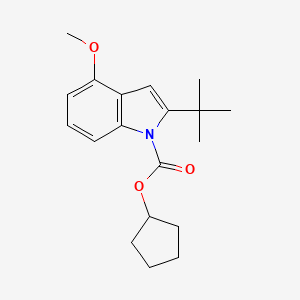
![Methyl 7-acetyloxy-9-methyl-9-[4-methyl-5-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate](/img/structure/B13383405.png)
